molecular formula C5H6ClN3OS2 B2746986 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide CAS No. 35229-58-4

2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide

Cat. No. B2746986
CAS RN: 35229-58-4
M. Wt: 223.69
InChI Key: VNFBSTKRPXRHHL-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide” belongs to a class of organic compounds known as acetamides . Acetamides are compounds with the functional group -C(=O)NH2 attached to a methyl group .

Scientific Research Applications

Synthesis of Anticancer Agents

Researchers have synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide, for their anticancer activity. Such compounds have shown selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Development of Heterocyclic Compounds

Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, which is a core component of the compound . These synthesized compounds, including pyrrole, pyridine, and coumarin derivatives, were tested for insecticidal activities against the cotton leafworm, demonstrating the compound's utility in the development of agricultural chemicals (Fadda et al., 2017).

Antimalarial and Cytotoxic Activities

A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, related to the compound of interest, was synthesized and evaluated for their antimalarial and cytotoxic activities. The study highlights the potential of these derivatives in the development of new therapeutic agents for malaria and cancer (Ramírez et al., 2020).

Enzyme Inhibition for Disease Treatment

The compound K-604, structurally similar to this compound, has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1. This enzyme inhibitor has shown promise for the treatment of diseases involving ACAT-1 overexpression, showcasing the therapeutic application potential of related compounds (Shibuya et al., 2018).

Future Directions

The future directions in the study of a compound depend on its potential applications. Acetamides have a wide range of applications in the pharmaceutical industry , so future research might focus on exploring the therapeutic potential of “2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide”.

properties

IUPAC Name

2-chloro-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(12-9-5)7-3(10)2-6/h2H2,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFBSTKRPXRHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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